Cas no 3261-87-8 (Thiodiglycolic anhydride)

Thiodiglycolic anhydride 化学的及び物理的性質
名前と識別子
-
- Thiodiglycolic anhydride
- 1,4-Oxathiane-2,6-dione~2,2-Thiodiacetic acid anhydride
- 1,4-oxathiane-2,6-dione
- C4H4O3S
- <1,4>thioxane-2,5-dione
- 1-Oxa-4-thia-cyclohexan-2,6-dione
- thiodiacetic anhydride
- thiodiglycollic acid anhydride
- thiodiglycollic anhydride
- NSC 147625
- FT-0634751
- STR03033
- NS00029308
- NSC147625
- EN300-18625
- 3261-87-8
- AKOS008988060
- SCHEMBL2527775
- Thiodiglycolic anhydride, AldrichCPR
- H10798
- NSC-147625
- MFCD00051689
- 1,4-Oxathiane-2,6-dione #
- RIIUAPMWDSRBSH-UHFFFAOYSA-N
- DTXSID30186306
- A821340
- CS-W013418
- THIODIGLYCOLICANHYDRIDE
- DB-048240
- 1,4-Oxathiane-2,6-dione; Thiodiacetic Acid Cyclic Anhydride; 2,2'-Thiodiglycolic Anhydride; 2,2'-Thiobisacetic Acid Cyclic Anhydride; NSC 147625
-
- MDL: MFCD00051689
- インチ: InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2
- InChIKey: RIIUAPMWDSRBSH-UHFFFAOYSA-N
- ほほえんだ: O=C(CSC1)OC1=O
- BRN: 112528
計算された属性
- せいみつぶんしりょう: 131.988115g/mol
- ひょうめんでんか: 0
- XLogP3: 0.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 131.988115g/mol
- 単一同位体質量: 131.988115g/mol
- 水素結合トポロジー分子極性表面積: 68.7Ų
- 重原子数: 8
- 複雑さ: 117
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.468±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 94 °C
- ふってん: 341.8°C at 760 mmHg
- フラッシュポイント: 190.5 ºC
- 屈折率: 1.545
- ようかいど: 極微溶性(0.41 g/l)(25ºC)、
- PSA: 68.67000
- LogP: -0.19700
- ようかいせい: 自信がない
- かんど: Moisture Sensitive
Thiodiglycolic anhydride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:3261
- 危険カテゴリコード: 20/21/22-34-22
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- セキュリティ用語:S26;S36
- 包装グループ:III
- 包装等級:III
- リスク用語:R36/37/38
- 包装カテゴリ:III
Thiodiglycolic anhydride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Thiodiglycolic anhydride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18625-0.25g |
1,4-oxathiane-2,6-dione |
3261-87-8 | 95% | 0.25g |
$19.0 | 2023-09-18 | |
abcr | AB109600-25 g |
Thiodiglycolic anhydride, 98%; . |
3261-87-8 | 98% | 25 g |
€90.80 | 2023-07-20 | |
eNovation Chemicals LLC | D101256-5g |
Thiodiglycolic anhydride |
3261-87-8 | 97% | 5g |
$200 | 2023-09-03 | |
Key Organics Ltd | STR03033-5MG |
1,4-Oxathiane-2,6-dione |
3261-87-8 | >95% | 5mg |
£46.00 | 2025-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13390-5g |
Thiodiglycolic anhydride, 98% |
3261-87-8 | 98% | 5g |
¥833.00 | 2023-03-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13390-100g |
Thiodiglycolic anhydride, 98% |
3261-87-8 | 98% | 100g |
¥6722.00 | 2023-03-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70930-25g |
1,4-Oxathiane-2,6-dione |
3261-87-8 | 97% | 25g |
¥96.0 | 2023-09-06 | |
TRC | T344525-5g |
Thiodiglycolic Anhydride |
3261-87-8 | 5g |
$ 121.00 | 2023-09-05 | ||
Alichem | A449039115-100g |
1,4-Oxathiane-2,6-dione |
3261-87-8 | 95% | 100g |
$399.00 | 2023-09-02 | |
Chemenu | CM186261-25g |
1,4-Oxathiane-2,6-dione |
3261-87-8 | 95% | 25g |
$143 | 2021-08-05 |
Thiodiglycolic anhydride サプライヤー
Thiodiglycolic anhydride 関連文献
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Hannah Braunstein,Spencer Langevin,Monique Khim,Jonathan Adamson,Katie Hovenkotter,Lindsey Kotlarz,Brandon Mansker,Timothy K. Beng Org. Biomol. Chem. 2016 14 8864
-
Bin Yang,Kaiyuan Wang,Dong Zhang,Bingjun Sun,Bin Ji,Lin Wei,Zhenbao Li,Menglin Wang,Xuanbo Zhang,Haotian Zhang,Qiming Kan,Cong Luo,Yongjun Wang,Zhonggui He,Jin Sun Biomater. Sci. 2018 6 2965
-
Anton Bannykh,Ekaterina Levashova,Olga Bakulina,Mikhail Krasavin Org. Biomol. Chem. 2022 20 8643
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4. The first solvent-free synthesis of privileged γ- and δ-lactams via the Castagnoli–Cushman reactionAnastasia Lepikhina,Olga Bakulina,Dmitry Dar'in,Mikhail Krasavin RSC Adv. 2016 6 83808
-
Timothy K. Beng,Jorge Garcia,Jane Eichwald,Claire Borg RSC Adv. 2023 13 14355
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6. Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydrideTimothy K. Beng,Mckenna Sax,Claire Borg New J. Chem. 2022 46 18505
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Bin Yang,Kaiyuan Wang,Dong Zhang,Bin Ji,Dongyang Zhao,Xin Wang,Haotian Zhang,Qiming Kan,Zhonggui He,Jin Sun RSC Adv. 2019 9 9260
-
Zhiqiang Zhang,Anning Li,Xingqi Min,Qunqun Zhang,Jun Yang,Guo Chen,Meijuan Zou,Wei Sun,Gang Cheng Biomater. Sci. 2021 9 221
-
Alberto Martinez-Cuezva,Adrian Saura-Sanmartin,Tomas Nicolas-Garcia,Cristian Navarro,Raul-Angel Orenes,Mateo Alajarin,Jose Berna Chem. Sci. 2017 8 3775
Thiodiglycolic anhydrideに関する追加情報
Thiodiglycolic anhydride (CAS No. 3261-87-8): A Versatile Intermediate in Modern Chemical Synthesis
Thiodiglycolic anhydride, identified by the Chemical Abstracts Service registry number CAS No. 3261-87-8, is a significant compound in the realm of organic synthesis and pharmaceutical development. This thioester derivative, characterized by its anhydride structure, has garnered considerable attention due to its diverse applications and reactivity. Its molecular formula, C₄H₄O₃S, underscores its sulfur-containing backbone, which plays a pivotal role in various chemical transformations.
The utility of Thiodiglycolic anhydride stems from its ability to participate in multiple synthetic pathways, making it a valuable intermediate in the production of complex molecules. One of its primary applications lies in the synthesis of pharmaceuticals, where it serves as a precursor for numerous bioactive compounds. Its reactivity with nucleophiles allows for the formation of stable thioether linkages, which are crucial in drug design and development.
In recent years, researchers have explored the potential of Thiodiglycolic anhydride in the development of novel therapeutic agents. For instance, studies have demonstrated its role in constructing heterocyclic frameworks that are prevalent in many pharmacologically active molecules. The compound's ability to undergo ring closure reactions has opened new avenues for designing molecules with enhanced binding affinity and selectivity.
The chemical properties of Thiodiglycolic anhydride make it particularly useful in polymer chemistry as well. Its incorporation into polymer backbones can impart unique functionalities, such as increased flexibility or improved biodegradability. These attributes are highly sought after in the development of advanced materials for medical implants and biodegradable packaging.
Recent advancements in green chemistry have also highlighted the importance of Thiodiglycolic anhydride as a sustainable synthetic intermediate. Researchers have been investigating methods to minimize waste and energy consumption during its synthesis and application. One such approach involves catalytic processes that enhance yield while reducing environmental impact. These innovations align with the broader goal of developing more eco-friendly chemical processes.
The pharmaceutical industry has particularly benefited from the versatility of Thiodiglycolic anhydride. Its use in synthesizing active pharmaceutical ingredients (APIs) has led to the development of new drugs that target various diseases more effectively. For example, derivatives of this compound have been incorporated into antiviral and anti-inflammatory medications, showcasing its broad applicability.
In addition to its medicinal uses, Thiodiglycolic anhydride finds applications in agrochemicals and specialty chemicals. Its role in synthesizing sulfur-containing compounds has been instrumental in developing pesticides and herbicides with improved efficacy and reduced environmental persistence. This dual functionality makes it a cornerstone in multiple industries.
The synthesis of Thiodiglycolic anhydride typically involves the reaction of thiol compounds with carboxylic acid derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring a steady supply for industrial applications. These improvements have not only enhanced productivity but also reduced costs associated with its procurement.
The future prospects of Thiodiglycolic anhydride are promising, with ongoing research exploring new applications and optimizing existing ones. The compound's unique chemical properties continue to inspire innovative solutions across various scientific disciplines. As synthetic chemistry evolves, the role of intermediates like Thiodiglycolic anhydride is expected to expand, driving further advancements in material science and drug development.
In conclusion, Thiodiglycolic anhydride (CAS No. 3261-87-8) is a multifaceted compound with far-reaching implications in modern chemistry. Its versatility as a synthetic intermediate has positioned it as a key player in pharmaceuticals, polymers, and agrochemicals. With continued research and innovation, its applications are poised to grow even further, solidifying its importance in the scientific community.
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